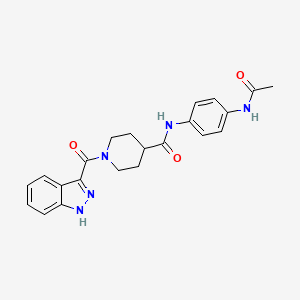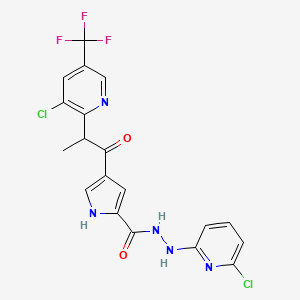
1-(3-(4-氧代喹唑啉-3(4H)-基)哌啶-1-基)-4-苯基丁烷-1,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic organic compound known for its diverse potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines several functional groups, making it an interesting subject for scientific research.
科学研究应用
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Biology: It has shown promise in biochemical studies for its ability to interact with specific proteins and enzymes. Medicine: Research suggests potential therapeutic applications, including anticancer and antimicrobial properties. Industry: The compound is explored for use in the development of new materials and as a catalyst in various industrial processes.
准备方法
Synthetic routes and reaction conditions: The compound can be synthesized through a multi-step process, beginning with the reaction of 4-oxoquinazoline with piperidine to form the intermediate 4-oxoquinazolin-3(4H)-ylpiperidine. This intermediate is then subjected to acylation with 4-phenylbutane-1,4-dione under controlled conditions to yield the desired compound.
Industrial production methods: For industrial-scale production, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and purity. The process may also include steps for purification and characterization to ensure the compound meets required standards.
化学反应分析
Types of reactions: 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, enhancing its functionality.
Reduction: It can be reduced to yield different analogs with altered properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule.
Common reagents and conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various acids and bases for substitution reactions are commonly used. The reactions are typically carried out under ambient or slightly elevated temperatures and pressures, depending on the desired outcome.
Major products formed: The major products of these reactions include various quinazoline derivatives, each with distinct chemical and physical properties suitable for different applications.
作用机制
The compound exerts its effects through multiple mechanisms. It can interact with molecular targets such as enzymes and receptors, modulating their activity. The quinazoline moiety is particularly significant in its binding affinity and specificity towards certain biological targets, influencing pathways related to cell growth, apoptosis, and immune responses.
相似化合物的比较
Compared to other quinazoline derivatives, 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione stands out due to its unique combination of a piperidine ring and phenylbutanedione group. Similar compounds include 4-oxoquinazoline derivatives like gefitinib and erlotinib, known for their anticancer activities. the additional functional groups in this compound may confer unique properties and applications, differentiating it from its counterparts.
This detailed article provides a comprehensive overview of 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione, highlighting its significance and potential in various fields
属性
IUPAC Name |
1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(17-7-2-1-3-8-17)12-13-22(28)25-14-6-9-18(15-25)26-16-24-20-11-5-4-10-19(20)23(26)29/h1-5,7-8,10-11,16,18H,6,9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFYLCWBLAMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2543567.png)



![Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate](/img/structure/B2543575.png)

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2543580.png)
![N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE](/img/structure/B2543581.png)
![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)
![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)


